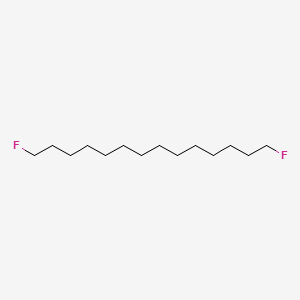
1,14-Difluorotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,14-Difluorotetradecane is a fluorinated organic compound with the molecular formula C14H28F2 It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a fourteen-carbon chain
准备方法
The synthesis of 1,14-Difluorotetradecane typically involves the fluorination of tetradecane. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine. Another approach involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These methods offer more controlled reaction conditions and can yield high-purity products.
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the fluorination process.
化学反应分析
1,14-Difluorotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can yield partially or fully hydrogenated products. Catalytic hydrogenation using palladium or platinum catalysts is a common method.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide (NaI) can produce 1,14-diiodotetradecane, while oxidation with potassium permanganate can yield 1,14-difluorotetradecanol.
科学研究应用
1,14-Difluorotetradecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: The compound is used in the development of fluorinated biomolecules, which can be used as probes or imaging agents in biological systems.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
作用机制
The mechanism by which 1,14-Difluorotetradecane exerts its effects is primarily related to the presence of fluorine atoms. Fluorine is highly electronegative, which can influence the electronic properties of the compound. This can affect its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and function.
相似化合物的比较
1,14-Difluorotetradecane can be compared with other fluorinated alkanes, such as 1,12-Difluorododecane and 1,16-Difluorohexadecane These compounds share similar structural features but differ in the length of the carbon chain and the position of the fluorine atoms
属性
CAS 编号 |
373-50-2 |
|---|---|
分子式 |
C14H28F2 |
分子量 |
234.37 g/mol |
IUPAC 名称 |
1,14-difluorotetradecane |
InChI |
InChI=1S/C14H28F2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 |
InChI 键 |
RQQISZVEKYMHMR-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCF)CCCCCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)

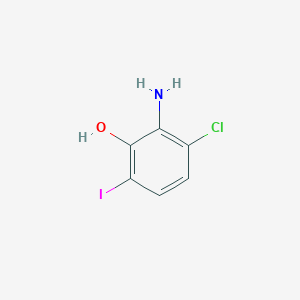
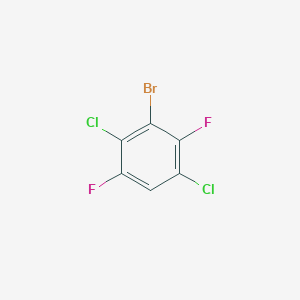

![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
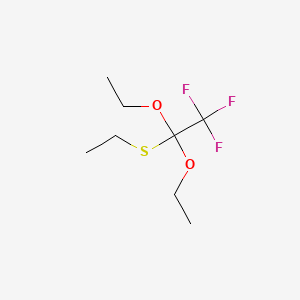
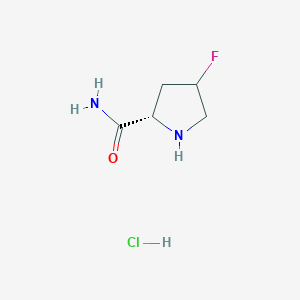
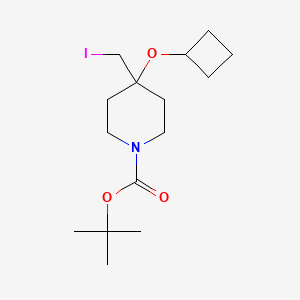
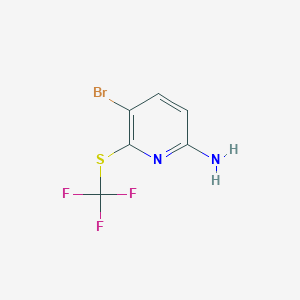
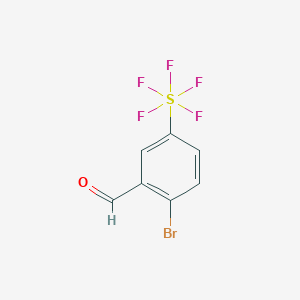
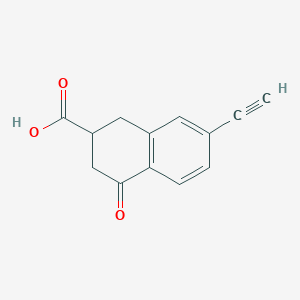

![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
